![molecular formula C22H20N4O3S B2553525 7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203323-97-0](/img/structure/B2553525.png)

7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

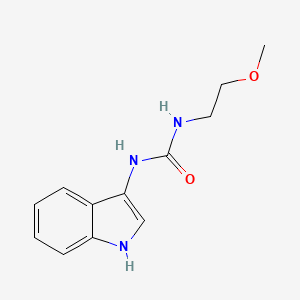

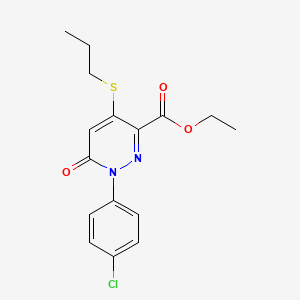

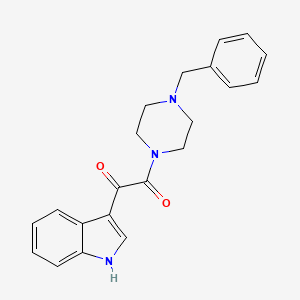

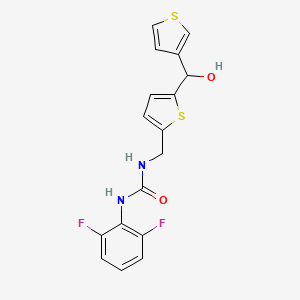

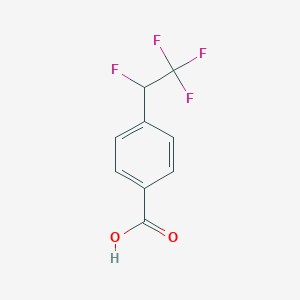

The compound 7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a novel chemical entity that appears to be a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. The structure suggests the presence of a thiazolo[4,5-d]pyridazin-4(5H)-one core, which is substituted with a furan-2-yl group, a 2-oxo-2-phenylethyl moiety, and a piperidin-1-yl group.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one derivatives starts from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. These compounds undergo a series of reactions including regiospecific conversion to the acid, oxidation, formation of hydrazone derivatives, intramolecular cyclization, hydrolysis, and Curtius rearrangement to yield isocyanates, which can further react to produce aminopyridazinone derivatives .

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods such as MS, 1H NMR, and 13C NMR, along with CHN elemental analysis. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation of the piperidine ring and reductive amination, followed by reduction to yield alcohol derivatives. Further methylation of the alcohol analogues leads to the formation of methyl ether derivatives. These reactions are optimized for efficiency and good yields, indicating that the synthesis of the compound would likely involve similar steps and optimizations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one are not detailed in the provided papers, related compounds' properties can be inferred. The solubility, melting point, and stability of such compounds are typically characterized during the synthesis process. The presence of different functional groups like the ketoester, isocyanate, and aminopyridazinone suggests that the compound would exhibit a range of chemical behaviors, including potential reactivity with nucleophiles and electrophiles, and the ability to form hydrogen bonds, which could affect its solubility and bioavailability .

科学的研究の応用

Synthesis and Biological Activity

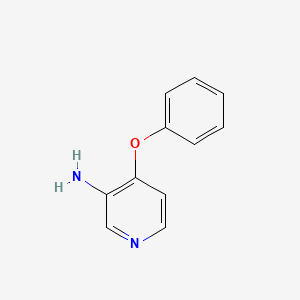

A compound closely related to the chemical structure of interest has been synthesized and tested for its analgesic and anti-inflammatory activities. The novel series synthesized, including 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones, demonstrated significant in vivo analgesic and anti-inflammatory effects. These compounds were characterized using 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, indicating a potential for therapeutic use in managing pain and inflammation (Demchenko et al., 2015).

Antimicrobial Activity

Thiazolidinone derivatives, synthesized from an intermediate sharing a structural resemblance with the specified compound, have been evaluated for antimicrobial properties against a variety of bacterial strains such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Proteus vulgaris, Shigella flexneri, and fungi including Aspergillus niger, Candida albicans, Aspergillus fumigatus, and Aspergillus clavatus. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Potential in Neurodegenerative Disorder Treatment

Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated as human A2A adenosine receptor antagonists/inverse agonists. These compounds, including the furan-2-yl derivatives, show promise in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The high binding affinity and inverse agonist potency of these derivatives, combined with favorable drug-likeness profiles, underscore their potential therapeutic applications (Varano et al., 2020).

Anticancer Activities

Synthesis of new derivatives based on the thiazolo[4,5-b]pyridin-2(3H)-one structure, involving α,β-unsaturated ketones or α-ketoacids, has led to compounds with moderate inhibitory activity against cancer cell lines. The evaluation under US NCI protocols reveals that these derivatives, including those with furan-2-yl groups, exhibit potential as anticancer agents, marking an important step in the development of new therapies for cancer treatment (Lozynskyi et al., 2018).

特性

IUPAC Name |

7-(furan-2-yl)-5-phenacyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c27-16(15-8-3-1-4-9-15)14-26-21(28)19-20(18(24-26)17-10-7-13-29-17)30-22(23-19)25-11-5-2-6-12-25/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJLEBGBXBEDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=CC=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)

![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)

![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)

![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)

![Ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)

![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)